molecular formula C19H21FN2O2 B1222268 4-[3-[2-(Dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol

4-[3-[2-(Dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol

Cat. No.: B1222268
M. Wt: 328.4 g/mol
InChI Key: VAIOZOCLKVMIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of eplivanserin involves several steps. The condensation between 2’-fluoroacetophenone and 4-hydroxybenzaldehyde produces a chalcone intermediate . This intermediate is then reacted with (2-chloroethyl)dimethylamine and acetone oxime to yield dimethylaminoacetoxime . The final product is obtained as a mixture of isomers . Industrial production methods for eplivanserin are not widely documented, but the synthesis route mentioned is a key step in its preparation.

Chemical Reactions Analysis

Eplivanserin undergoes various chemical reactions, including:

    Oxidation: Eplivanserin can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions involving eplivanserin are less common.

    Substitution: Eplivanserin can undergo substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

Molecular Formula

C19H21FN2O2

Molecular Weight

328.4 g/mol

IUPAC Name

4-[3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol

InChI

InChI=1S/C19H21FN2O2/c1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15/h3-12,23H,13-14H2,1-2H3

InChI Key

VAIOZOCLKVMIMN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F

Pictograms

Irritant; Environmental Hazard

Synonyms

4-((3Z)-3-(2-dimethylaminoethyl)oxyimino-3-(2-fluorophenyl)propen-1-yl)phenol hemifumarate
SR 46349
SR 46349B
SR-46349
SR-46349B

Origin of Product

United States

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